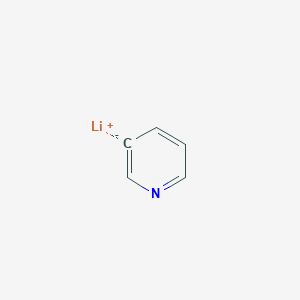

pyridin-3-yllithium

Beschreibung

Pyridin-3-yllithium is an organolithium reagent characterized by a lithium atom bonded to the pyridine ring at the 3-position. Organolithium compounds are highly reactive due to the polar Li–C bond, making them indispensable in synthetic organic chemistry for nucleophilic additions, deprotonations, and cross-coupling reactions. Pyridin-3-yllithium, in particular, leverages the electron-deficient pyridine ring to modulate reactivity, enabling selective transformations in heterocyclic chemistry. Its synthesis typically involves lithiation of 3-bromopyridine or transmetallation reactions under inert conditions to prevent decomposition .

Eigenschaften

CAS-Nummer |

60573-68-4 |

|---|---|

Molekularformel |

C5H4LiN |

Molekulargewicht |

85.1 g/mol |

IUPAC-Name |

lithium;3H-pyridin-3-ide |

InChI |

InChI=1S/C5H4N.Li/c1-2-4-6-5-3-1;/h1-2,4-5H;/q-1;+1 |

InChI-Schlüssel |

CWJCFOZDFPMHBR-UHFFFAOYSA-N |

Kanonische SMILES |

[Li+].C1=C[C-]=CN=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pyridin-3-yllithium can be synthesized through the lithiation of pyridine derivatives. One common method involves the reaction of pyridine with an organolithium reagent, such as n-butyllithium, in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically occurs at low temperatures to prevent side reactions and ensure high yields.

Industrial Production Methods: In an industrial setting, the production of pyridin-3-yllithium may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize automated systems to precisely control reaction conditions, such as temperature and reagent concentrations, thereby optimizing the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Pyridin-3-yllithium undergoes a variety of chemical reactions, including:

Nucleophilic Addition: It can add to electrophiles such as carbonyl compounds, forming new carbon-carbon bonds.

Substitution Reactions: It can participate in substitution reactions, replacing halogen atoms in halopyridines.

Oxidation and Reduction: Pyridin-3-yllithium can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Nucleophilic Addition: Reactions with aldehydes or ketones typically occur at low temperatures in the presence of THF.

Substitution Reactions: Halopyridines are commonly used as substrates, with the reaction occurring in the presence of a base such as potassium tert-butoxide.

Oxidation and Reduction: Various oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., lithium aluminum hydride) can be employed depending on the desired transformation.

Major Products Formed:

Nucleophilic Addition: Alcohols or secondary amines.

Substitution Reactions: Substituted pyridines.

Oxidation and Reduction: Pyridine N-oxides or reduced pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Pyridin-3-yllithium has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Pyridin-3-yllithium derivatives are explored for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.

Industry: Pyridin-3-yllithium is employed in the production of fine chemicals and materials, including polymers and specialty chemicals

Wirkmechanismus

The mechanism by which pyridin-3-yllithium exerts its effects involves its role as a nucleophile. It readily donates its electron pair to electrophilic centers, facilitating the formation of new chemical bonds. This nucleophilic behavior is central to its utility in organic synthesis, where it enables the construction of complex molecular architectures. The molecular targets and pathways involved depend on the specific reactions and applications in which pyridin-3-yllithium is utilized .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Properties

Key Insights :

- Pyridin-3-yllithium’s reactivity is enhanced by the electron-deficient pyridine ring and the polar Li–C bond, unlike derivatives with electron-donating groups (e.g., (3-Methylaminomethyl)pyridine) .

- Compounds with electron-withdrawing groups (e.g., nitro, thiol) exhibit reduced nucleophilicity but improved stability .

Key Insights :

- Pyridin-3-yllithium’s extreme reactivity often necessitates low-temperature conditions, unlike its acylated derivatives (e.g., 13a, 13b), which are stable at room temperature and achieve high yields (66–73%) in proline functionalization .

- Thiol- and triazole-containing pyridine derivatives (e.g., 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol) are utilized in coordination chemistry rather than traditional organometallic reactions .

Key Insights :

- Pyridin-3-yllithium requires stringent safety protocols (e.g., inert atmosphere) due to its pyrophoric nature, unlike less reactive derivatives like 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol, which only necessitate basic lab safety .

Computational and Conformational Analysis

- Computational studies on pyridine derivatives (e.g., 5-(Pyridin-3-yl)-3,4-dihydro-2H analogs) reveal that substituents significantly influence molecular geometry and stabilization energies . Pyridin-3-yllithium likely adopts a planar conformation to maximize charge delocalization, contrasting with bulky derivatives (e.g., trityloxymethyl-pyrrolidinone), which exhibit steric hindrance .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.